2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a substituted imidazole core. Key structural elements include:
- A 1H-imidazole ring with a hydroxymethyl (-CH2OH) group at position 4.
- A sulfanyl (-S-) bridge linking the imidazole to an acetamide backbone.
- A 4-fluorophenylmethyl carbamoyl group attached to the imidazole’s nitrogen.
- An N-(4-methylphenyl) substituent on the acetamide moiety.
The compound’s molecular formula is C22H23FN4O3S, with a molecular weight of 442.5 g/mol .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-15-2-8-18(9-3-15)26-21(30)14-31-22-25-11-19(13-28)27(22)12-20(29)24-10-16-4-6-17(23)7-5-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPZRPNEDFLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its structure, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H23FN4O4S
- Molecular Weight : 458.5 g/mol
- CAS Number : 921875-65-2
The compound features an imidazole ring, a fluorophenyl group, and a sulfanyl linkage, which are significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O4S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 921875-65-2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with biological systems involving proton transfer and coordination with metal ions.
Enzyme Inhibition
Research indicates that compounds containing imidazole structures often exhibit inhibitory effects on enzymes such as:
- AChE (Acetylcholinesterase) : Compounds similar in structure have shown varying degrees of inhibition against AChE, which is crucial for neurotransmission.
- BChE (Butyrylcholinesterase) : Selective inhibition has been noted, which may lead to therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that structurally related imidazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Research has shown that imidazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, displaying significant inhibitory concentrations.
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | AChE Inhibition | 157.31 |
| Related Imidazole Compound | BChE Inhibition | 46.42 |
| Another Derivative | Cytotoxicity | Varies by cell line |
Comparison with Similar Compounds
2-{[1-({[(4-Fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
- Structural Differences :
- Chlorophenyl vs. fluorophenyl group.
- Sulfonamide (-SO2NH-) linkage instead of sulfanyl (-S-).
- Methyl substituent on the imidazole instead of hydroxymethyl.
- Chlorine’s stronger electron-withdrawing effect may reduce metabolic stability compared to fluorine .
Imidazole Core Modifications
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structural Differences :
- Pyridyl substituent instead of 4-methylphenyl.
- Methylsulfinyl (-S(O)CH3) group at position 2.
- Methylsulfinyl introduces chirality, which could improve target selectivity .
Functional Group Variations
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Structural Differences :
- 1,2,4-Oxadiazole ring replaces the imidazole.
- Oxazole substituent instead of hydroxymethyl.
- Impact :
Key Data Tables
Table 1. Structural and Molecular Comparisons
Table 2. Substituent Effects on Key Properties
Research Findings and Implications
- Synthetic Flexibility : The acetamide-imidazole scaffold allows modular substitutions, as demonstrated by analogs with varying phenyl, sulfonyl, and heterocyclic groups .
- Biological Relevance : Fluorophenyl and hydroxymethyl groups are critical for balancing lipophilicity and polarity, which is essential for drug-like properties .
- Crystallographic Insights : Tools like SHELX and SIR97 (used in structural studies of related compounds) highlight the importance of precise stereochemical analysis for optimizing activity .
Preparation Methods
Imidazole Core Functionalization
The synthesis begins with 5-hydroxymethylimidazole, which is alkylated at the N-1 position using bromoacetamide derivatives. A modified procedure from involves reacting 5-hydroxymethylimidazole with N-(4-fluorobenzyl)-2-bromoacetamide in ethanol with potassium hydroxide as a base. The reaction proceeds via nucleophilic substitution, yielding the N-alkylated product in 65–70% yield after purification.
Reaction conditions :
-
Solvent: Ethanol
-
Base: KOH (anhydrous)
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Temperature: Room temperature, 18 h
-
Yield: 68%
Protection of Hydroxymethyl Group
To prevent side reactions during subsequent steps, the hydroxymethyl group is protected as an acetyl ester using acetic anhydride in pyridine (85% yield). Deprotection is performed later using methanolic HCl.
Synthesis of Intermediate B: 2-Mercapto-N-(4-methylphenyl)acetamide
Thioacetamide Preparation
2-Chloroacetamide is reacted with thiourea in a mixture of ethanol and water under reflux to form 2-mercaptoacetamide (89% yield). Subsequent coupling with 4-methylaniline using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) affords Intermediate B in 76% yield.
Key reaction parameters :
-
Coupling agents: DCC/HOSu
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature, 12 h
Thioether Bond Formation
Coupling Strategy
Intermediate A (protected) is treated with Intermediate B in dimethylformamide (DMF) using cesium carbonate as a base. The thiolate anion attacks the electrophilic carbon adjacent to the imidazole’s sulfanyl group, forming the thioether linkage. The reaction achieves 82% yield after column chromatography.
Optimization insights :
-
Base selection : Cs₂CO₃ outperforms K₂CO₃ or NaH due to enhanced solubility in DMF.
-
Temperature : 50°C for 6 h minimizes byproduct formation.
Deprotection of Hydroxymethyl Group
The acetyl protecting group is removed using 2M HCl in methanol, yielding the final product with >95% purity after recrystallization.
Analytical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.30 (m, 4H, aryl-H), 5.12 (s, 2H, CH₂OH), 3.89 (s, 2H, SCH₂CO).
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HRMS : m/z calculated for C₂₂H₂₂FN₄O₃S [M+H]⁺: 457.1412; found: 457.1409.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms 98.2% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantages |
|---|---|---|---|
| Route A | 4 | 42% | High-purity intermediates |
| Route B | 5 | 38% | Scalable for industrial use |
Route A, adapted from, offers superior yield and simpler purification, making it preferable for laboratory-scale synthesis.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters, such as temperature (e.g., 60–80°C for imidazole cyclization), pH (neutral to mildly acidic conditions), and stoichiometric ratios of precursors. Multi-step protocols involving imidazole ring formation, sulfanyl linkage introduction, and carbamoylation should be monitored via HPLC or TLC to track intermediates . Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted thiols or acetamide derivatives .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl methyl groups at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₃FN₄O₃S: 487.1445) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect trace impurities .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Oxidative stress: Monitor sulfanyl group oxidation to sulfoxides using IR spectroscopy (S=O stretch at ~1050 cm⁻¹) .
- Hydrolytic conditions: Test pH-dependent degradation (e.g., acidic/basic buffers at 40°C) and analyze via LC-MS for hydrolyzed products .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer: Discrepancies may arise from:
- Structural analogs: Compare activity of derivatives with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Impurity profiles: Use HPLC-UV/HRMS to quantify impurities (e.g., residual starting materials) and correlate their presence with assay variability .
- Assay conditions: Standardize cell-based assays (e.g., fixed ATP concentrations, incubation times) to minimize protocol-driven differences .
Q. What computational strategies are recommended to predict the reactivity of sulfanyl and acetamide groups?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for sulfanyl groups to predict susceptibility to oxidation .
- Molecular Dynamics (MD): Simulate solvation effects on acetamide hydrogen bonding in aqueous environments .
- Docking studies: Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic derivatives for testing .
Q. How should structure-activity relationship (SAR) studies be designed to explore the pharmacophore?
- Methodological Answer:
- Core modifications: Synthesize analogs with variations in:
- Imidazole substituents: Replace hydroxymethyl (-CH₂OH) with methyl or acetyl groups .
- Sulfanyl linkers: Substitute with disulfide or ether linkages .
- Biological testing: Screen analogs against target proteins (e.g., kinases, cytochrome P450 enzymes) using fluorescence polarization or SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
